![molecular formula C8H8ClF2NO B3007338 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 1955522-63-0](/img/structure/B3007338.png)
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound with the CAS Number: 1955522-63-0 . It has a molecular weight of 207.61 . The IUPAC name for this compound is 5,8-difluoro-3,4-dihydro-2H-benzo [b] [1,4]oxazine hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is 1S/C8H7F2NO.ClH/c9-5-1-2-6 (10)8-7 (5)11-3-4-12-8;/h1-2,11H,3-4H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a powder at room temperature . It has a molecular weight of 207.61 .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the antiviral potential of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride. Conjugates containing this compound have been tested in vitro against herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus . Further investigations into its mechanism of action and efficacy could lead to novel antiviral therapies.
- Although not directly studied for GERD, 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride shares structural similarities with Tegoprazan, a potassium-competitive acid blocker used for GERD treatment . Investigating its acid-blocking properties and safety profile may reveal potential therapeutic applications.
Antiviral Activity
Gastroesophageal Reflux Disease (GERD)
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
The primary target of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is the large subunit of the HSV-1 terminase complex . This complex plays a crucial role in the replication of the herpes simplex virus type 1 (HSV-1), a widespread viral infection .
Mode of Action
The compound interacts with the large subunit of the HSV-1 terminase complex, thereby selectively inhibiting HSV-1 reproduction in vitro . This interaction disrupts the replication process of the virus, leading to a decrease in the number of new virus particles produced .
Biochemical Pathways
The compound affects the HSV-1 replication pathway . By inhibiting the terminase complex, it disrupts the process of viral DNA packaging, a critical step in the formation of new virus particles . This results in a decrease in the number of new virus particles and thus reduces the spread of the virus .
Result of Action
The result of the compound’s action is a significant reduction in HSV-1 reproduction, including against strains resistant to acyclovir, a commonly used antiviral drug . This makes it a potentially effective therapeutic agent for treating HSV-1 infections .
Eigenschaften
IUPAC Name |
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(10)8-7(5)11-3-4-12-8;/h1-2,11H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDIYCQBBGLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2N1)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.